3-氯异尼古酸

描述

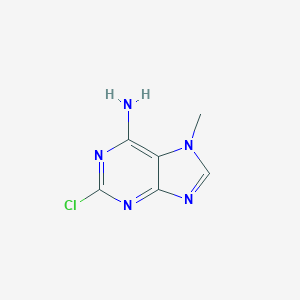

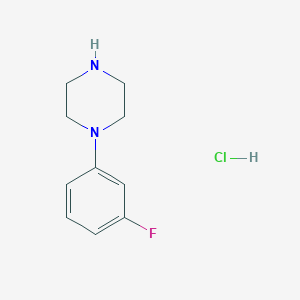

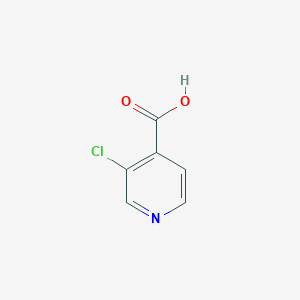

3-Chloroisonicotinic acid is a chemical compound with the molecular formula C6H4ClNO2 . It has an average mass of 157.555 Da and a mono-isotopic mass of 156.993057 Da .

Molecular Structure Analysis

The molecular structure of 3-Chloroisonicotinic acid consists of a pyridine ring substituted with a carboxylic acid group and a chlorine atom . The exact spatial arrangement of these groups can vary, leading to different polymorphs .Physical And Chemical Properties Analysis

3-Chloroisonicotinic acid has a density of 1.5±0.1 g/cm3, a boiling point of 387.0±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 67.1±3.0 kJ/mol and a flash point of 187.8±22.3 °C .科学研究应用

Polymorphism Studies

3-Chloroisonicotinic acid: exhibits polymorphism, which is the ability of a compound to exist in more than one crystalline form . This property is crucial for understanding the stability and solubility of pharmaceuticals. Researchers have identified three polymorphs (I, II, and III), each with distinct torsion angles and hydrogen-bonded chain formations . These polymorphs are valuable for studying solid-state structure-property relationships, which can inform the development of new drugs.

Phase Transition Analysis

The compound undergoes solid-to-solid phase transitions, which are changes between different solid states . By studying these transitions through methods like differential scanning calorimetry and thermogravimetric analysis, scientists can gain insights into the thermal stability and processing conditions for the compound. This information is essential for the manufacturing of materials that require precise thermal properties.

Sublimation Characterization

Sublimation, the direct transition from solid to gas, is another area of interest for 3-Chloroisonicotinic acid . Understanding the sublimation behavior is important for applications like thin-film deposition in electronics and the preparation of high-purity materials.

Hydrogen Bonding Investigation

The hydrogen-bonded chains formed by 3-Chloroisonicotinic acid are significant for studying intermolecular interactions . These interactions are fundamental to the properties of molecular crystals and have implications for the design of materials with specific mechanical, electrical, or optical properties.

Conformational Space Exploration

Exploring the conformational space of 3-Chloroisonicotinic acid can reveal potential new polymorphs . This exploration is critical for pharmaceuticals, where different conformations can lead to drugs with different efficacy, bioavailability, and stability.

Lattice Energy Calculations

Calculating the lattice energy and hydrogen bonding strength helps in understanding the relative stability of different polymorphs . These calculations are important for predicting the form a compound will take under various conditions, which is vital for the formulation of stable and effective pharmaceutical products.

Solid-State Structure-Property Relationship Studies

3-Chloroisonicotinic acid: serves as a model compound for solid-state structure-property relationship studies . These studies can provide valuable information for the design of new materials with desired properties, such as increased stability or enhanced performance.

Pharmaceutical Formulation and Development

The properties of 3-Chloroisonicotinic acid , such as polymorphism and phase transitions, are directly relevant to the formulation and development of new pharmaceuticals . By understanding these properties, scientists can create more effective and stable drugs, leading to better therapeutic outcomes.

安全和危害

作用机制

Mode of Action

It’s known that the compound forms hydrogen-bonded chains based on the acid–pyridine heterosynthon . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure. More detailed studies are needed to fully understand the interaction between 3-Chloroisonicotinic acid and its targets.

Biochemical Pathways

The compound’s ability to form hydrogen-bonded chains suggests it may influence pathways involving hydrogen bond interactions

Result of Action

Given its ability to form hydrogen-bonded chains, it may induce changes at the molecular level that could potentially affect cellular functions

Action Environment

The action of 3-Chloroisonicotinic acid may be influenced by various environmental factors. For instance, the compound has been found to exist in three polymorphic forms (I, II, and III), each with a different torsion angle between the aromatic ring and the carboxylic acid . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and pressure that can induce transitions between these forms .

属性

IUPAC Name |

3-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAZXWFEMDJTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370964 | |

| Record name | 3-chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88912-27-0 | |

| Record name | 3-chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloroisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3-chloroisonicotinic acid be used as a building block for synthesizing more complex structures?

A: Yes, 3-chloroisonicotinic acid serves as a valuable precursor in synthesizing dibenzo[f,h]quinolines via a palladium-catalyzed decarboxylative annulation reaction with dibenzo[b,d]iodol-5-ium triflates. [] This reaction tolerates various electron-donating and electron-withdrawing substituents on both reactants. Importantly, the carboxylic acid group in 3-chloroisonicotinic acid exhibits a stronger ortho-directing effect than the pyridine nitrogen, enabling site-selective C-H functionalization of the resulting dibenzo[f,h]quinolines. []

Q2: How does the stepwise chlorination of isonicotinic acid affect its coordination with uranyl and silver ions?

A: Stepwise chlorination of isonicotinic acid, progressing from the unsubstituted acid to 3-chloroisonicotinic acid and then to 3,5-dichloroisonicotinic acid, drastically alters the resulting structures of heterometallic uranyl-silver coordination polymers. [] The bulky chlorine atoms, particularly in the di-chlorinated derivative, introduce steric hindrance that forces the carboxyl group to coordinate with silver ions instead of the expected uranyl ions. This shift in coordination behavior leads to the formation of diverse 3D heterometallic frameworks with high coordination numbers for silver. []

Q3: Have computational methods been used to investigate 3-chloroisonicotinic acid?

A: Although currently unpublished, research utilizing first-principles calculations and Hirshfeld surface analysis has been undertaken to elucidate the conformational polymorphism of 3-chloroisonicotinic acid. [] This research aims to provide further insights into the stability and properties of the different polymorphs at a molecular level.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)